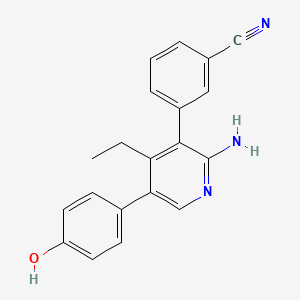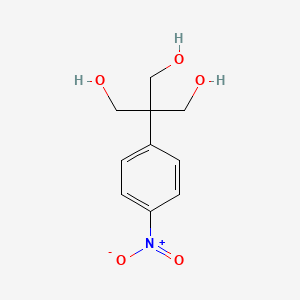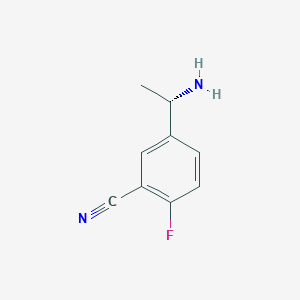
3-(2-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile is a complex organic compound that features a pyridine ring substituted with an amino group, an ethyl group, and a hydroxyphenyl group, along with a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-(2-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(2-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridine: Lacks the benzonitrile moiety.
3-(2-Amino-4-ethyl-5-phenyl)pyridine: Lacks the hydroxy group on the phenyl ring.
3-(2-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzamide: Contains an amide group instead of a nitrile group.
Uniqueness
3-(2-Amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl)benzonitrile is unique due to the presence of both the hydroxyphenyl and benzonitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C20H17N3O |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
3-[2-amino-4-ethyl-5-(4-hydroxyphenyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C20H17N3O/c1-2-17-18(14-6-8-16(24)9-7-14)12-23-20(22)19(17)15-5-3-4-13(10-15)11-21/h3-10,12,24H,2H2,1H3,(H2,22,23) |
Clé InChI |
MMUSYYVQWDEOOL-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NC=C1C2=CC=C(C=C2)O)N)C3=CC=CC(=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)
![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)



![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)




![2,4-Dichloro-7-phenylpyrido[2,3-d]pyrimidine](/img/structure/B13116119.png)

